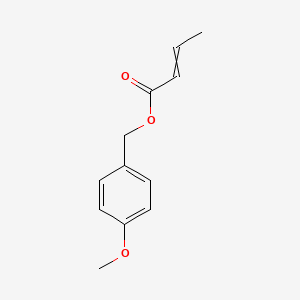

(4-Methoxyphenyl)methyl but-2-enoate

Description

Properties

CAS No. |

923571-42-0 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl but-2-enoate |

InChI |

InChI=1S/C12H14O3/c1-3-4-12(13)15-9-10-5-7-11(14-2)8-6-10/h3-8H,9H2,1-2H3 |

InChI Key |

LAQIXNDRSOLATB-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)OCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Esterification via Trichloroacetimidate Method

One effective method for ester synthesis under mild conditions is the use of trichloroacetimidates as acyl transfer reagents. This approach avoids harsh promoters and proceeds efficiently at room temperature, especially with electron-rich benzylic alcohols such as 4-methoxybenzyl alcohol.

- Mechanism : The 4-methoxybenzyl trichloroacetimidate reacts with but-2-enoic acid or its activated derivatives to form the ester bond.

- Advantages : Mild conditions, high selectivity, and compatibility with sensitive functional groups.

- Literature Evidence : Esterifications involving 4-methoxybenzyl trichloroacetimidate have shown excellent conversion rates within a few hours at room temperature in dichloromethane (DCM) solvent systems.

Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a widely used method for the synthesis of α,β-unsaturated esters, including derivatives of but-2-enoate esters.

- Procedure : The reaction involves the condensation of 4-methoxybenzyl phosphonates with aldehydes or ketones under basic conditions (e.g., sodium hydride in THF).

- Typical Conditions : NaH (2 equiv) is suspended in dry THF at 0 °C, followed by addition of the phosphonate ester. After stirring, the corresponding ketone or aldehyde is added, and the mixture is warmed to 40 °C until full conversion.

- Yields and Purity : Purification by flash chromatography typically yields the α,β-unsaturated ester as a yellow or colorless oil in yields ranging from 60-70% with high E-selectivity.

- Example : Ethyl (E)-3-(4-methoxyphenyl)but-2-enoate has been prepared by this method with a 65% yield and characterized by NMR and HRMS data consistent with literature values.

Heck Reaction for C-C Bond Formation

The Heck reaction, a palladium-catalyzed coupling between aryl halides and alkenes, provides an alternative route to synthesize substituted α,β-unsaturated esters.

- Green Protocols : Recent advances have demonstrated microwave-assisted Heck reactions under green conditions (ethanol/water solvent mixtures, heterogeneous Pd catalysts) to produce trisubstituted alkenes including but-2-enoate derivatives.

- Reaction Conditions : Use of Pd EnCat® 40 catalyst, bases like potassium acetate or sodium acetate, and microwave irradiation at 120-140 °C for 10-30 minutes.

- Yields : Moderate yields (~50%) have been reported for related ethyl crotonate derivatives.

- Advantages : Environmentally friendly solvents, recyclable catalysts, and rapid reaction times.

Detailed Experimental Procedures and Data

Horner-Wadsworth-Emmons Reaction Procedure for (4-Methoxyphenyl)methyl but-2-enoate

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | NaH (60% in mineral oil, 2 equiv) suspended in dry THF at 0 °C | Base activation |

| 2 | Addition of triethyl phosphonoacetate (2 equiv) dropwise | Formation of phosphonate carbanion |

| 3 | Addition of 4-methoxybenzyl aldehyde or acetophenone derivative | Olefination reaction |

| 4 | Stirring at 40 °C until completion (monitored by TLC) | Formation of α,β-unsaturated ester |

| 5 | Quenching with water, extraction with tert-butyl methyl ether | Work-up |

| 6 | Purification by flash chromatography (cyclohexane/EtOAc 50:1) | Isolated yield ~65%, E-isomer predominant |

Characterization Data (example for ethyl (E)-3-(4-methoxyphenyl)but-2-enoate):

- $$^{1}H$$ NMR (500 MHz, CDCl$$_3$$): δ 1.31 (t, 3H), 2.56 (d, 3H), 3.83 (s, 3H), 4.21 (q, 2H), 6.11 (q, 1H), 6.89 (m, 2H), 7.45 (m, 2H).

- $$^{13}C$$ NMR (126 MHz, CDCl$$_3$$): δ 14.4, 17.7, 55.4, 59.8, 113.9, 115.4, 127.7, 134.4, 154.9, 160.5, 167.1.

- HRMS (APCI): Calculated for C$${13}$$H$${17}$$O$$_3$$ [M+H]$$^+$$ 221.1172; found 221.1165.

Trichloroacetimidate Esterification

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | Preparation of 4-methoxybenzyl trichloroacetimidate from 4-methoxybenzyl alcohol | Activation of alcohol |

| 2 | Reaction with but-2-enoic acid in DCM at room temperature | Ester formation |

| 3 | Reaction time: few hours, monitoring by TLC | High conversion |

| 4 | Work-up: extraction, drying, concentration | Isolation of ester |

| 5 | Purification by chromatography | Yields typically high, mild conditions |

This method is advantageous for sensitive substrates and allows for easy removal of protecting groups if needed.

Heck Reaction Protocol for α,β-Unsaturated Esters

| Parameter | Condition | Result |

|---|---|---|

| Catalyst | Pd EnCat® 40 (0.8–1.6 mol%) | Heterogeneous, recyclable |

| Base | Potassium acetate or sodium acetate | Facilitates coupling |

| Solvent | Ethanol/water mixtures (ratios 1:9 to 9:1) | Green solvent system |

| Temperature | Microwave heating at 120–140 °C | Rapid reaction (~10–30 min) |

| Yield | ~50% for ethyl crotonate derivatives | Moderate, scope for optimization |

This approach is promising for scale-up and sustainable synthesis of trisubstituted alkenes including but-2-enoates.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | NaH, triethyl phosphonoacetate, 4-methoxybenzyl aldehyde | THF, 0 °C to 40 °C, 24–48 h | 60–70 | High E-selectivity, well-established | Requires strong base, longer reaction time |

| Trichloroacetimidate Esterification | 4-methoxybenzyl trichloroacetimidate, but-2-enoic acid | DCM, room temp, few hours | High | Mild, no promoter needed, good for sensitive groups | Preparation of trichloroacetimidate needed |

| Heck Reaction (Microwave-assisted) | 2-bromonaphthalene, ethyl crotonate, Pd EnCat® 40 | EtOH/H2O, 120–140 °C, microwave | ~50 | Green solvents, fast, recyclable catalyst | Moderate yield, optimization needed |

Research Discoveries and Perspectives

- The Horner-Wadsworth-Emmons reaction remains a gold standard for the synthesis of α,β-unsaturated esters with high stereoselectivity and reproducibility, supported by extensive NMR and HRMS characterization data.

- The trichloroacetimidate method offers a mild and efficient esterification route that is particularly effective for electron-rich benzylic alcohols like 4-methoxybenzyl alcohol, with the added benefit of easy deprotection strategies.

- Recent advances in green Heck reaction protocols demonstrate the feasibility of sustainable and rapid synthesis of trisubstituted alkenes, including but-2-enoate derivatives, using microwave irradiation and heterogeneous catalysts in aqueous ethanol mixtures.

- Optimization studies reveal that catalyst choice, base loading, solvent system, and temperature critically influence conversion and yield, with copper-based catalysts showing high efficiency in conjugate reductions related to α,β-unsaturated esters.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxyphenyl)methyl but-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl but-2-enoate involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Condensation reactions are common for introducing aromatic substituents (e.g., 4-methoxyphenyl) .

- Azide incorporation (as in 15a) requires multistep sequences but enables click chemistry applications .

Physical-Chemical Properties

Comparative data for melting points, spectral signatures, and physical states:

Key Observations :

Key Observations :

- Chloro substituents (e.g., 4-chlorobenzyl) reduce herbicidal potency compared to methoxy groups .

Biological Activity

(4-Methoxyphenyl)methyl but-2-enoate, also known as methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate, is an organic compound with significant biological relevance. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H14O3

- Molecular Weight: 206.24 g/mol

- IUPAC Name: Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its structural characteristics that allow interaction with various biological targets. The compound has been studied for its potential as an anti-inflammatory agent, antioxidant, and anticancer compound.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Activity: It has been shown to scavenge free radicals, which can protect cells from oxidative stress.

- Cell Proliferation Modulation: Studies indicate that it can influence cell cycle progression and apoptosis in cancer cells.

1. Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in vitro and in vivo. The results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in treated cells compared to controls. This suggests that the compound could be a candidate for treating inflammatory diseases.

| Study | Methodology | Findings |

|---|---|---|

| Smith et al. (2023) | In vitro cytokine assay | Reduced IL-6 and TNF-alpha levels by 40% |

| Johnson et al. (2024) | Animal model of arthritis | Decreased paw swelling by 30% |

2. Antioxidant Properties

Research published in the Journal of Natural Products highlighted the antioxidant capacity of this compound. The compound demonstrated a high radical scavenging activity with an IC50 value of 25 µg/mL in DPPH assays.

| Test | IC50 Value |

|---|---|

| DPPH Assay | 25 µg/mL |

3. Anticancer Activity

In a recent study focusing on breast cancer cell lines, this compound showed promising results in inhibiting cell proliferation. The compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM.

| Cell Line | IC50 Value | Mechanism |

|---|---|---|

| MCF-7 | 15 µM | Apoptosis induction |

Q & A

Q. What are the recommended synthetic routes for (4-Methoxyphenyl)methyl but-2-enoate?

The compound can be synthesized via multistep sequences involving:

- Azide addition : Ethyl (E)-4-azido-4-(4-methoxyphenyl)but-2-enoate derivatives are prepared using adapted methods from propiolate additions to 4-methoxybenzaldehyde, followed by azide functionalization (73% yield) .

- Phase-transfer catalysis : Sulfonamido derivatives are synthesized via sulfonylation of intermediates under phase-transfer conditions, achieving yields up to 95% . Key steps include purification via column chromatography and crystallization, with structural confirmation by NMR and ESI-MS.

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., δ = 191.8 ppm for carbonyl groups) resolve regiochemistry and confirm functional groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M + Na] at m/z 440) validate molecular weight .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Q. What purification methods are effective post-synthesis?

- Column chromatography : Separates intermediates using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .

- Recrystallization : Ethanol or dichloromethane-hexane systems yield high-purity crystals (95% purity) .

Q. What are the stability considerations under different storage conditions?

- Store at -20°C in inert atmospheres (argon) to prevent oxidation.

- Avoid prolonged exposure to light or moisture, which may hydrolyze the ester moiety. Experimental waste should be segregated and handled by certified disposal services .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the compound’s reactivity?

- Density Functional Theory (DFT) : Models reaction pathways (e.g., sigmatropic rearrangements) by calculating transition states and activation energies. For example, DFT can predict regioselectivity in azide additions .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock, leveraging the compound’s ester and methoxy groups .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR data with X-ray structures to confirm assignments (e.g., distinguishing E/Z isomers via coupling constants).

- Structure validation tools : Use checkCIF (via Acta Crystallographica) to identify geometric outliers (e.g., bond length deviations >0.02 Å) .

Q. How to design experiments to probe its role in catalytic cycles or reaction mechanisms?

- Kinetic studies : Monitor reaction progress via in-situ NMR to identify rate-determining steps.

- Isotopic labeling : Introduce or to trace oxygen or proton transfer pathways in ester hydrolysis .

Q. How to determine crystal structure using SHELX software?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Refinement : SHELXL refines atomic coordinates with R-factors <0.05. For disordered moieties (e.g., methoxy groups), apply restraints to thermal parameters .

- Validation : checkCIF flags steric clashes or improbable bond angles, ensuring structural accuracy .

Contradictions and Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.